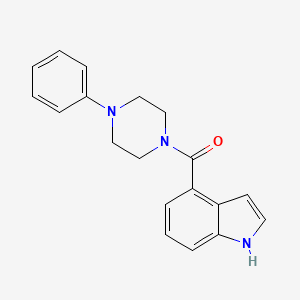
(1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone” is a compound that belongs to the class of indole piperazine derivatives. Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the 1-(phenyl)-1H-pyrazole-4-carboxylic acid reacted with SOCl2, using DMF as a catalyst to offer the acyl chloride intermediate which, in turn, reacted with 1-methylpiperazine to provide a related compound .Molecular Structure Analysis
The molecular formula of “(1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone” is C19H19N3O, and its molecular weight is 305.381.Wissenschaftliche Forschungsanwendungen
NR2B Subunit-Selective Antagonist of NMDA Receptor
A potent NR2B subunit-selective antagonist of the NMDA receptor was identified in a series of indole- and benzimidazole-2-carboxamides, including a derivative of (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone. This compound showed activity in a formalin-induced hyperalgesia model in mice (Borza et al., 2007).
Endocannabinoid Hydrolases FAAH and MAGL Inhibitors
A series of (1H-benzo[d][1,2,3]triazol-1-yl)(4-benzylpiperazin-1-yl)methanones and (1H-benzo[d][1,2,3]triazol-1-yl)(4-phenylpiperazin-1-yl)methanones were tested on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), identifying potent inhibitors with nanomolar IC50 values (Morera et al., 2012).
Acetylcholinesterase Inhibitors
A novel series of arylisoxazole-phenylpiperazines were evaluated for inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One compound was notably potent against AChE, suggesting therapeutic potential for Alzheimer's disease (Saeedi et al., 2019).
Antitubulin Action and Antitumor Activity
A novel indole compound, 3-(1H-Indol-2-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone (I-387), demonstrated antitubulin action and potent antitumor activity in preclinical models. It showed less neurotoxicity than vinca alkaloids and avoided drug resistance mediated by P-glycoprotein (Ahn et al., 2011).
Anti-HIV-2 Activity
β-Carboline derivatives, including (1-phenyl-9H-pyrido[3,4-b]indol-3-yl)(4-p-tolylpiperazin-1-yl)methanone, demonstrated selective inhibition of HIV-2 strain, offering potential as anti-HIV agents (Ashok et al., 2015).
Enantioselective Catalytic Reductions
(S)-α,α-Diphenyl-(indolin-2-yl)methanol, derived from (S)-2-indoline carboxylic acid, was an effective catalyst for enantioselective borane reductions of prochiral ketones to chiral secondary alcohols (Martens et al., 1992).
Chemopreventive and Anticancer Agents
Tetrahydro-β-carboline derivatives were synthesized and evaluated for their chemopreventive and therapeutic potential against cancer, demonstrating potent activity in the QR1 induction assay and inhibiting nitric oxide (NO) production (Zhang et al., 2018).
Antimicrobial Activity
Novel indole-based 1,3,4-oxadiazoles were synthesized and displayed significant antibacterial and antifungal activities, offering potential for the development of new antimicrobial agents (Nagarapu & Pingili, 2014).
Zukünftige Richtungen
Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “(1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone”, as an indole derivative, may also hold promise for future research and development in the field of medicinal chemistry.
Wirkmechanismus
Target of Action
The primary target of (1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone is the histamine H4 receptor . This receptor, expressed in the membrane of immune cells, is responsible for histamine-induced chemotaxis and is a potential target for treating chronic inflammatory diseases .
Biochemical Pathways
The compound’s interaction with the H4 receptor affects the inflammatory process. This process is characterized by the production and release of pro-inflammatory mediators, which leads to the appearance of cardinal signs of inflammation including pain, heat, redness, and tumor . If there is no proper resolution of the inflammatory process, it may result in the loss of function of the affected tissue .
Pharmacokinetics
It’s known that the compound is administered orally and has a dose-dependent effect
Result of Action
The compound has been shown to have anti-nociceptive and anti-inflammatory effects . It decreased the number of writhings induced by acetic acid in a dose-dependent manner, and an intermediate dose reduced the paw licking time of animals in the second phase of the formalin test . Furthermore, it reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
Eigenschaften
IUPAC Name |
1H-indol-4-yl-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-19(17-7-4-8-18-16(17)9-10-20-18)22-13-11-21(12-14-22)15-5-2-1-3-6-15/h1-10,20H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTLUZUDDIITQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C4C=CNC4=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2986925.png)
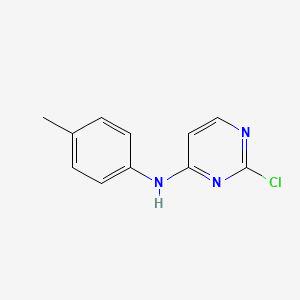
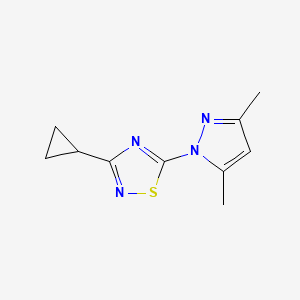

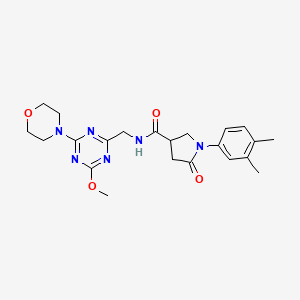
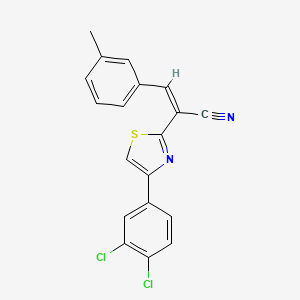
![2-{4-[2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}acetamide](/img/structure/B2986935.png)
![[2-(Benzylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2986939.png)
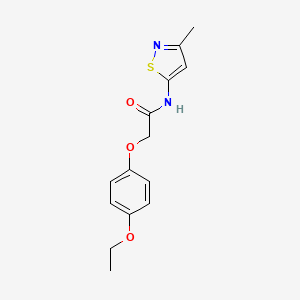

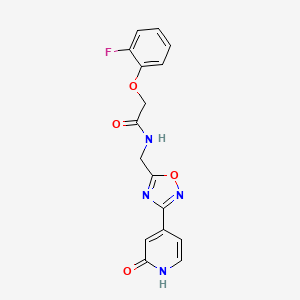
![4-methoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2986944.png)
![2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2986945.png)
![N-(2-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2986946.png)